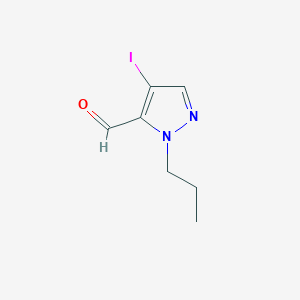

4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-propylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCIWPRMYLEVCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Disconnections for 4 Iodo 1 Propyl 1h Pyrazole 5 Carbaldehyde

Identification of Key Synthons and Functional Group Interconversions

Retrosynthetic analysis begins with the identification of key bonds that can be disconnected to simplify the target molecule. For 4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde, the primary disconnections involve the bonds connecting the substituents to the pyrazole (B372694) core and the bonds forming the heterocyclic ring itself.

Three key disconnections immediately present themselves: the C-I bond at position 4, the C-N bond of the N-propyl group at position 1, and the C-C bond of the carbaldehyde group at position 5. These disconnections lead to the identification of several key synthons, which are idealized fragments representing the reactive species that would be used in the forward synthesis.

| Target Molecule | Disconnection | Synthon | Corresponding Reagent |

| This compound | C4-I | Pyrazole-4-yl cation | Electrophilic iodinating agent (e.g., I₂, NIS) |

| Pyrazole-4-yl anion | Organometallic pyrazole species | ||

| N1-propyl | Pyrazole anion | 1-Halopropane (e.g., 1-bromopropane) | |

| Propyl cation equivalent | Propylating agent | ||

| C5-CHO | Pyrazole-5-yl anion | Formylating agent (e.g., DMF, Vilsmeier reagent) | |

| Formyl cation equivalent |

Functional Group Interconversions (FGIs) are crucial for manipulating the reactivity of the molecule and facilitating the desired bond formations. For instance, the carbaldehyde group can be introduced through the formylation of a pyrazole ring. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto electron-rich heterocyclic systems like pyrazoles. researchgate.netsemanticscholar.orgchemmethod.com Alternatively, a pre-existing group could be converted to an aldehyde.

The N-propylation of the pyrazole ring is another key transformation. This can be achieved through various N-alkylation methods. nih.govresearchgate.netresearchgate.netmdpi.com The choice of method often depends on the other functional groups present in the molecule and the desired regioselectivity.

Prioritization of Disconnection Strategies for Pyrazole Ring Assembly

The construction of the pyrazole ring itself is a critical aspect of the synthesis. There are several well-established methods for pyrazole synthesis, and the choice of strategy will dictate the initial starting materials. A common and versatile approach is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine (B178648) derivative.

Considering the substitution pattern of the target molecule, a plausible retrosynthetic disconnection of the pyrazole ring would lead to a hydrazine component and a three-carbon component.

Strategy 1: Disconnection of N1-C5 and N2-C3 bonds

This strategy involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. For our target, this would imply starting with propylhydrazine (B1293729) and a suitably functionalized three-carbon unit.

Strategy 2: Disconnection of C3-C4 and N2-N1 bonds

This less common approach would involve different starting materials and cyclization conditions.

Given the prevalence and reliability of the first strategy in pyrazole synthesis, it is prioritized. The challenge then becomes the selection of the appropriate three-carbon component that will allow for the introduction of the iodo and carbaldehyde groups at the desired positions.

Feasible Precursors and Starting Materials for C-I, C-N(propyl), and C-CHO Bond Formation

Based on the prioritized disconnection strategies, we can now propose feasible precursors and starting materials.

Formation of the C-N(propyl) bond:

The introduction of the propyl group can be achieved by reacting a pyrazole precursor with a propylating agent.

| Reaction | Reagents and Conditions |

| N-propylation | 1-Bromopropane or 1-iodopropane (B42940) in the presence of a base (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., DMF, acetonitrile). researchgate.net |

| Phase transfer catalysis can also be employed for N-alkylation. researchgate.net |

Formation of the C-I bond:

Iodination of the pyrazole ring can be accomplished using various electrophilic iodinating agents. The regioselectivity of this reaction is influenced by the directing effects of the existing substituents.

| Reaction | Reagents and Conditions |

| Electrophilic Iodination | Iodine (I₂) in the presence of an oxidizing agent or a base. rsc.org |

| N-Iodosuccinimide (NIS) is a mild and effective iodinating agent. | |

| Treatment with n-BuLi followed by iodine can lead to specific iodination. researchgate.net |

Formation of the C-CHO bond:

The formyl group can be introduced onto the pyrazole ring through formylation reactions.

| Reaction | Reagents and Conditions |

| Vilsmeier-Haack Formylation | A mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). researchgate.netsemanticscholar.orgchemmethod.comumich.edu |

Integrated Synthetic Approach:

A plausible forward synthetic route, based on this retrosynthetic analysis, could involve the following key steps:

Pyrazole Ring Formation: Condensation of propylhydrazine with a suitable 1,3-dicarbonyl equivalent to form a 1-propyl-1H-pyrazole.

Formylation: Introduction of the carbaldehyde group at the C5 position using the Vilsmeier-Haack reaction.

Iodination: Introduction of the iodine atom at the C4 position via electrophilic iodination.

The order of these steps is critical. For instance, performing the formylation before iodination might be advantageous as the formyl group can influence the regioselectivity of the subsequent iodination step.

Synthetic Methodologies for 4 Iodo 1 Propyl 1h Pyrazole 5 Carbaldehyde and Analogues

Direct Functionalization Approaches on Pre-formed Pyrazole (B372694) Scaffolds

Direct functionalization of the pyrazole ring is a common and efficient strategy for the synthesis of substituted pyrazoles. This approach allows for the late-stage introduction of various functional groups, providing a versatile route to a diverse range of analogues.

Regioselective Iodination at the C-4 Position of the Pyrazole Ring

The introduction of an iodine atom at the C-4 position of the pyrazole ring is a critical step in the synthesis of the target compound. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, with the C-4 position being particularly reactive. Several methods have been developed to achieve this transformation with high regioselectivity.

A green and practical method for the iodination of pyrazoles utilizes elemental iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), in an aqueous medium. researchgate.net This system generates hypoiodous acid (HOI) in situ, which acts as the electrophilic iodinating species. This method is advantageous due to the use of environmentally benign reagents and water as a solvent, with water being the only by-product. researchgate.net The reaction proceeds with high regioselectivity for the C-4 position, affording the corresponding 4-iodopyrazole (B32481) derivatives in good to excellent yields. researchgate.net Other oxidizing agents, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), can also be employed in conjunction with iodine to facilitate the C-4 iodination. nih.govrsc.org The general methods for direct iodination often involve the use of elemental iodine under oxidative conditions. nih.gov

| Reagent System | Oxidant | Solvent | Key Features |

| I₂ | H₂O₂ | Water | Green methodology, water as the only by-product. researchgate.net |

| I₂ | CAN | Acetonitrile | High regioselectivity for C-4 iodination. nih.govrsc.org |

| I₂/NaI | K₂CO₃ | aq. EtOH | Effective for pyrazoles with donor substituents. mdpi.com |

| NIS | H₂SO₄, CF₃COOH, etc. | Acidic Media | Efficient iodination with N-iodosuccinimide. mdpi.com |

For pyrazoles that are less reactive towards electrophilic substitution or when alternative regioselectivity is desired, metal-mediated or organolithium-based methods can be employed. A common strategy involves the deprotonation of the pyrazole ring using a strong base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithium pyrazolide with elemental iodine. nih.govresearchgate.net This approach, however, often leads to iodination at the C-5 position. nih.govresearchgate.net For instance, the treatment of 1-aryl-3-CF₃-1H-pyrazoles with n-BuLi followed by iodine exclusively yields the 5-iodo derivatives. nih.govresearchgate.net Achieving C-4 iodination through this method can be challenging and may require specific directing groups or reaction conditions. Transition-metal-catalyzed C-H functionalization reactions provide an alternative, offering a direct route to functionalized pyrazoles. rsc.org

Hypervalent iodine reagents have emerged as mild and efficient alternatives for the iodination of various organic substrates, including pyrazoles. researchgate.netacs.orgnih.gov Reagents such as iodobenzene (B50100) diacetate in combination with iodine can effectively iodinate pyrazoles at the C-4 position at room temperature, resulting in high yields. researchgate.net Polymer-supported versions of these reagents have also been developed, facilitating easier product purification. researchgate.net These reagents are known for their safety, low toxicity, and ease of handling, making them attractive for organic synthesis. researchgate.net A metal-free approach using PhICl₂ as a hypervalent iodine oxidant has also been reported for the functionalization of the pyrazole skeleton. beilstein-journals.org

| Hypervalent Iodine Reagent | Co-reagent | Key Advantages |

| Iodobenzene diacetate | Iodine | Mild reaction conditions, high yields. researchgate.net |

| Polymer-supported iodobenzene diacetate | Iodine | Simplified purification. researchgate.net |

| PhICl₂ | NH₄SCN/KSeCN | Metal-free conditions. beilstein-journals.org |

Introduction of the N-1 Propyl Substituent

The introduction of the propyl group at the N-1 position of the pyrazole ring is typically achieved through N-alkylation. The presence of two nitrogen atoms in the pyrazole ring can lead to a mixture of N-1 and N-2 alkylated products, making regioselectivity a key consideration.

N-Functionalization via Mitsunobu Reaction or Reductive Amination

The introduction of the N-propyl group onto the pyrazole nitrogen is a critical step in the synthesis of the target compound. This can be achieved through several N-functionalization techniques, including the Mitsunobu reaction and reductive amination.

The Mitsunobu reaction provides a powerful method for the N-alkylation of NH-heterocycles, including pyrazoles, under mild conditions. beilstein-archives.org This reaction typically involves the use of an alcohol (in this case, propan-1-ol), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govbeilstein-journals.org The reaction proceeds via an alkoxyphosphonium salt, which is then attacked by the pyrazole nucleophile. A key advantage of the Mitsunobu reaction is its high chemoselectivity, allowing for the alkylation of the pyrazole nitrogen in the presence of other sensitive functional groups. beilstein-archives.org While the reaction is widely applicable, its use for the direct alkylation of diazo heterocycles was a more recent development, highlighting its utility for complex scaffolds. beilstein-archives.org

Table 1: Illustrative Conditions for Mitsunobu N-Alkylation

| Pyrazole Substrate | Alkylating Agent | Reagents | Solvent | Yield |

|---|---|---|---|---|

| 4-Iodo-1H-pyrazole | Propan-1-ol | PPh₃, DEAD | THF | High (expected) |

Reductive amination offers an alternative pathway, particularly for the synthesis of N-substituted aminopyrazoles. researchgate.netresearchgate.net This one-pot procedure typically involves the condensation of an aminopyrazole with an aldehyde (e.g., propanal) to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride. researchgate.netresearchgate.net While this method is highly efficient for producing N-alkyl aminopyrazoles, its direct application to creating N-alkyl pyrazoles from a non-aminated pyrazole core is less common. However, variations of this strategy could be envisioned where a pyrazole derivative is functionalized to undergo a similar reductive coupling.

Formylation at the C-5 Position

Introducing the aldehyde group at the C-5 position of the pyrazole ring is a key transformation that can be accomplished through several methods.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. organic-chemistry.orgnumberanalytics.comjk-sci.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). ijpcbs.comchemmethod.com This electrophilic substitution reaction generally proceeds with high regioselectivity. For N-substituted pyrazoles lacking a substituent at the C-4 position, formylation often occurs at this site. However, if the C-4 position is blocked, as in the case of a 4-iodopyrazole precursor, the reaction can be directed to the C-5 position. arkat-usa.orgumich.edu The reactivity of the pyrazole substrate is influenced by the nature of the substituents on the ring. arkat-usa.org

Table 2: Vilsmeier-Haack Formylation of Substituted Pyrazoles

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | Reflux | 5-Chloro-1H-pyrazole-4-carbaldehydes | Good | arkat-usa.org |

| 3,5-Dimethyl-1-alkyl-1H-pyrazoles | POCl₃, DMF | 90-120 °C | 3,5-Dimethyl-1-alkyl-1H-pyrazole-4-carbaldehydes | N/A | umich.edu |

Directed Ortho-Metalation and Electrophilic Quench

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. organic-chemistry.orgwikipedia.org In this approach, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho-position. baranlab.orgharvard.edu For a 1-substituted pyrazole, the N-1 substituent can act as a DMG, directing metalation specifically to the C-5 position. The resulting aryllithium intermediate is then quenched with an appropriate electrophile. To introduce a formyl group, common electrophilic quenching agents include DMF. This sequence provides a highly regiocontrolled route to 5-formylated pyrazoles. researchgate.net The strength and nature of the DMG can significantly influence the efficiency of the metalation step. nih.gov

Oxidation of Precursor Hydroxyl or Methyl Groups to Aldehydes

An alternative strategy involves the synthesis of a pyrazole precursor bearing a methyl or hydroxymethyl group at the C-5 position, followed by oxidation to the desired aldehyde. For example, (4-iodo-1-propyl-1H-pyrazol-5-yl)methanol could be oxidized to 4-iodo-1-propyl-1H-pyrazole-5-carbaldehyde. A variety of oxidizing agents are suitable for this transformation, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or conditions for Swern or Dess-Martin periodinane oxidation, which are known for their mildness and high yields in converting primary alcohols to aldehydes. The choice of oxidant would depend on the tolerance of other functional groups present in the molecule.

Conversion of Esters or Nitriles to Carbaldehydes

The formyl group can also be generated from other functionalities, such as an ester or a nitrile group, via reduction. The partial reduction of a C-5 ester, such as ethyl 4-iodo-1-propyl-1H-pyrazole-5-carboxylate, to the corresponding aldehyde can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. commonorganicchemistry.com Careful control of stoichiometry and reaction temperature is crucial to prevent over-reduction to the primary alcohol.

Similarly, a C-5 nitrile group (4-iodo-1-propyl-1H-pyrazole-5-carbonitrile) can be reduced to the aldehyde. organic-chemistry.org This transformation is also commonly performed with DIBAL-H, which first reduces the nitrile to an imine intermediate that is subsequently hydrolyzed to the aldehyde during aqueous workup. commonorganicchemistry.comyoutube.com

Cycloaddition Reactions for De Novo Pyrazole Ring Formation

Instead of modifying a pre-existing pyrazole, the target molecule can be constructed through cycloaddition reactions that form the heterocyclic ring itself. The most common method for pyrazole synthesis is the [3+2] cycloaddition reaction, often involving the reaction of a 1,3-dipole with a dipolarophile. nih.govresearchgate.netorganic-chemistry.org

One prominent approach is the reaction of a nitrile imine with an alkyne or an alkyne equivalent. nih.gov To obtain the specific substitution pattern of this compound, a carefully substituted nitrile imine and a functionalized dipolarophile would be required. For instance, a nitrile imine generated from a propyl-substituted hydrazonoyl halide could react with an iodinated alkyne bearing a formyl group or a masked aldehyde.

Another powerful strategy involves the reaction of diazo compounds with alkynes or alkenes. acs.org The regioselectivity of these cycloadditions is a critical factor and is often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. acs.org Modern variations of these reactions may employ catalysts, such as copper or ruthenium, to control regioselectivity and reaction conditions. organic-chemistry.orgthieme-connect.com The development of multicomponent reactions, where three or more starting materials combine in a single pot to form the pyrazole ring, also offers an efficient route to highly substituted pyrazoles. nih.gov

[3+2] Cycloaddition Methodologies

[3+2] cycloaddition reactions are a cornerstone of five-membered heterocycle synthesis, including pyrazoles. These reactions involve the combination of a three-atom component with a two-atom component to form the ring.

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.comnih.gov This reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring. mdpi.com

The regioselectivity of the reaction is a critical consideration, especially when using substituted hydrazines (like propylhydrazine) and unsymmetrical 1,3-dicarbonyls. The reaction can yield a mixture of two regioisomers. nih.gov For the synthesis of the target compound, propylhydrazine (B1293729) would be reacted with a suitable 1,3-dicarbonyl equivalent. The subsequent introduction of the iodo and formyl groups can be achieved through electrophilic substitution reactions. For instance, the Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method for introducing a formyl group (-CHO) onto the pyrazole ring, typically at the 4-position of an unsubstituted pyrazole. chemmethod.comumich.edu Iodination can then be carried out using an electrophilic iodine source.

Table 1: Examples of Knorr Pyrazole Synthesis

| Hydrazine | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product | Ref |

|---|---|---|---|---|

| Hydrazine Hydrate (B1144303) | Acetylacetone | Acidic conditions | 3,5-Dimethyl-1H-pyrazole | jetir.org |

| Phenylhydrazine | Dibenzoylmethane | Acetic Acid, Reflux | 1,3,5-Triphenyl-1H-pyrazole | nih.gov |

Another powerful [3+2] cycloaddition method is the reaction between a diazo compound (as the 1,3-dipole) and an alkyne or alkynone. nih.govnih.gov This approach offers a high degree of modularity, allowing for the synthesis of a wide range of substituted pyrazoles. The reaction can often be performed under thermal conditions without the need for a catalyst, which aligns with the principles of green chemistry. researchgate.netrsc.orgrsc.org

For the target molecule, a potential route could involve the cycloaddition of a propyl-substituted diazo compound with an iodo- and formyl-substituted alkyne, or vice versa. However, handling diazo compounds can be hazardous due to their potential explosivity. mdpi.comresearchgate.net Modern approaches often generate the diazo compound in situ from safer precursors like N-tosylhydrazones to mitigate these risks. mdpi.com

Table 2: Pyrazole Synthesis via Diazo-Alkyne Cycloaddition

| Diazo Compound | Alkyne | Conditions | Product | Ref |

|---|---|---|---|---|

| Ethyl diazoacetate | Phenylacetylene (B144264) | Solvent-free, Heating | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | researchgate.net |

| Trimethylsilyldiazomethane | Dimethyl acetylenedicarboxylate | Thermal | Dimethyl 3-(trimethylsilyl)-1H-pyrazole-4,5-dicarboxylate | rsc.org |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all reactants. mdpi.com MCRs are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. acs.org

Molecular iodine has emerged as an inexpensive, non-toxic, and efficient catalyst for various organic transformations, including the synthesis of pyrazoles. nih.govacs.org Iodine-catalyzed MCRs for pyrazole synthesis are often performed in environmentally benign solvents like water, enhancing their green credentials. rsc.orgthieme-connect.com

One such reaction involves the one-pot combination of an aldehyde, malononitrile (B47326), and a hydrazine in water, catalyzed by molecular iodine, to produce highly functionalized pyrazoles. rsc.org This approach could be adapted by selecting appropriate starting materials to construct the desired 1-propyl-pyrazole core, with subsequent functionalization to introduce the iodo and carbaldehyde groups. Another iodine-catalyzed, three-component reaction involves β-ketonitriles, arylhydrazines, and aryl sulfonyl hydrazides to create fully substituted pyrazoles. acs.org

Table 3: Iodine-Catalyzed Multicomponent Synthesis of Pyrazole Analogues

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type | Ref |

|---|---|---|---|---|---|

| Phenylhydrazine | Malononitrile | Various Aldehydes | I₂ / Water | Highly functionalized pyrazoles | rsc.org |

| Benzoylacetonitrile | Arylhydrazine | Diaryl diselenide | I₂ / MeCN | 5-Amino-4-(arylselanyl)-1H-pyrazoles | nih.govnih.gov |

In the pursuit of more sustainable synthetic methods, catalyst-free MCRs have gained significant attention. researchgate.net These reactions rely on the inherent reactivity of the starting materials and are often promoted by heat, ultrasound, or simply by using a green solvent like water or ethanol (B145695).

A notable example is the catalyst-free, four-component reaction of ethyl acetoacetate, an aromatic aldehyde, hydrazine monohydrate, and malononitrile in water, facilitated by ultrasonic irradiation, to yield pyrano[2,3-c]pyrazole derivatives. nih.gov While this produces a fused ring system, similar principles can be applied to the synthesis of monocyclic pyrazoles by carefully choosing the reactants. The absence of a catalyst simplifies the reaction work-up and purification, reducing waste generation.

Novel and Green Synthetic Approaches Applicable to Pyrazole Derivatization

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds like pyrazoles. nih.govresearchgate.netresearchgate.net These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. citedrive.com

Key green strategies applicable to pyrazole synthesis and derivatization include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture. mdpi.comnih.gov Microwave-assisted MCRs and cycloaddition reactions are common. researchgate.netnih.gov

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction, which can enhance reaction rates and yields, often under milder conditions than conventional heating. nih.govresearchgate.net

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents like water, ethanol, or ionic liquids is a central tenet of green chemistry. rsc.orgthieme-connect.com Many modern pyrazole syntheses are now designed to be performed in aqueous media. thieme-connect.com

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions), sometimes by grinding the reactants together, represents an ideal green method as it eliminates solvent waste entirely. researchgate.netrsc.org This has been successfully applied to the synthesis of various pyrazole derivatives. researchgate.net

These green techniques can be applied to the classical synthetic routes. For instance, a Knorr synthesis could be performed under microwave irradiation in a solvent-free manner to increase efficiency and reduce environmental impact. Similarly, the Vilsmeier-Haack formylation or subsequent iodination steps could be optimized using these greener energy sources.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. rsc.org The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity of the final compounds. degres.eu This is attributed to the efficient and uniform heating of the reaction mixture, as well as potential non-thermal microwave effects that can influence reaction pathways. degres.eu

In the context of pyrazole synthesis, microwave irradiation has been successfully employed to expedite the Vilsmeier-Haack formylation of hydrazones, a key step in the synthesis of pyrazole-4-carbaldehydes. bohrium.comsemanticscholar.org For instance, the reaction of acetophenone (B1666503) hydrazones with a Vilsmeier-Haack reagent under microwave conditions can be completed in minutes, compared to several hours required for conventional heating methods. degres.eu This rapid and efficient formylation is a significant advantage in the multi-step synthesis of compounds like this compound.

Furthermore, the initial cyclization to form the pyrazole ring can also be accelerated using microwave assistance. The condensation of dicarbonyl compounds with propylhydrazine could be efficiently achieved under microwave irradiation, leading to the formation of 1-propyl-1H-pyrazole in high yields and short reaction times. Subsequent iodination and Vilsmeier-Haack formylation under microwave conditions would then complete the synthesis.

The following table summarizes representative examples of microwave-assisted synthesis of pyrazole derivatives, illustrating the significant rate enhancements achieved with this technology.

| Starting Materials | Product | Reaction Conditions | Time | Yield (%) |

| Acetophenone, Phenylhydrazine | 1-Phenyl-2-(1-phenylethylidene)hydrazine | Microwave (200W) | 5-15 min | High |

| Hydrazone, Vilsmeier Reagent | Pyrazole-4-carbaldehyde | Microwave | 5-15 min | High |

| 2-Chloroquinoline-3-carbaldehyde, Hydrazine | Pyrazolo[3,4-b]quinoline | Microwave (1000W), Water | 2-5 min | Good |

This table presents data for analogous reactions and is intended to be illustrative of the potential of microwave-assisted synthesis.

Ultrasound-Assisted Synthesis for Enhanced Atom Economy and Efficiency

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of acoustic cavitation to induce and accelerate chemical reactions. nih.gov The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov This technique is recognized as a green chemistry approach due to its energy efficiency and often milder reaction conditions compared to conventional methods. degres.eu

In the synthesis of pyrazole derivatives, ultrasound has been shown to be particularly effective in promoting cyclization and formylation reactions. orientjchem.org For example, the synthesis of pyrazole compounds through the cyclization of a cyano intermediate with hydrazine hydrate can be efficiently carried out using sonication. orientjchem.org This methodology offers a rapid and simple route to the pyrazole core.

The Vilsmeier-Haack formylation, a crucial step for introducing the carbaldehyde group, can also be significantly accelerated under ultrasonic irradiation. degres.eu The reaction times for the formylation of hydrazones to produce pyrazole-4-carbaldehydes can be reduced from hours to minutes. degres.eu This enhanced efficiency contributes to a more sustainable synthetic process with reduced energy consumption.

The table below provides examples of ultrasound-assisted synthesis of pyrazole and related heterocyclic derivatives, highlighting the improved yields and reduced reaction times.

| Starting Materials | Product | Reaction Conditions | Time | Yield (%) |

| α,β-Unsaturated Cyanoester, Phenylhydrazine | 1,5-Disubstituted Pyrazole | Ultrasound (60 °C), Cu(I) catalyst | 75-90 min | High |

| Hydrazone, Vilsmeier Reagent | Pyrazole-4-carbaldehyde | Sonication | 10-60 min | High |

| Isatin, 5-Amino-3-methylpyrazole, α-Mercaptoacetic acid | Spiro[indole-pyrazole] derivative | Ultrasound, Water, CTABr | 30 min | 78 |

This table presents data for analogous reactions and is intended to be illustrative of the potential of ultrasound-assisted synthesis.

Mechanochemical Approaches for Solvent-Free or Reduced-Solvent Synthesis

Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, has gained significant attention as a green and sustainable synthetic methodology. rsc.org Ball milling is a common mechanochemical technique where reactants are ground together in a vessel with milling balls, often in the absence of a solvent. mdpi.com This approach can lead to quantitative yields, reduced reaction times, and minimizes the generation of chemical waste.

The synthesis of pyrazoles via mechanochemical methods has been successfully demonstrated. For instance, the reaction of β-dimethylaminovinylketones with hydrazine sulfate (B86663) in the solid state under grinding conditions can efficiently produce NH-pyrazoles. researchgate.net This solvent-free approach is particularly attractive from an environmental perspective.

For the synthesis of a substituted pyrazole like this compound, a multi-step mechanochemical approach could be envisioned. The initial formation of the pyrazole ring could be achieved through the ball milling of appropriate precursors. Subsequent halogenation, a reaction that has been shown to be feasible under mechanochemical conditions for arenes, could be adapted for the iodination of the pyrazole ring. researchgate.net While the direct mechanochemical Vilsmeier-Haack reaction is less documented, the principles of solvent-free reactivity suggest it could be a viable area for development.

The following table illustrates the application of mechanochemical synthesis for the formation of heterocyclic compounds, showcasing the solvent-free conditions and high yields.

| Starting Materials | Product | Reaction Conditions | Time | Yield (%) |

| β-Dimethylaminovinylketones, Hydrazine sulfate | NH-Pyrazoles | Grinding, p-TSA | Not specified | High |

| o-Phenylenediamine, Aldehyde/Carboxylic acid | Benzimidazole | Ball milling (20 Hz) | 60 min | Excellent |

This table presents data for analogous reactions and is intended to be illustrative of the potential of mechanochemical synthesis.

Aqueous Medium Reactions as Environmentally Benign Alternatives

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and economic advantages over traditional organic solvents. thieme-connect.com Water is non-toxic, non-flammable, and readily available. Reactions in aqueous media can sometimes lead to unique reactivity and selectivity due to hydrophobic effects and the high polarity of water.

The synthesis of pyrazole derivatives in aqueous media has been explored with promising results. thieme-connect.com For example, multicomponent reactions to form highly functionalized pyrazoles can be carried out in water, often without the need for a catalyst. ias.ac.in This approach simplifies the reaction setup and workup procedures.

In the context of synthesizing this compound, the initial formation of the 1-propyl-1H-pyrazole ring could potentially be conducted in an aqueous medium. The subsequent iodination step could also be performed in water, as methods for the iodination of pyrazoles using reagents like KI/I2 in aqueous sodium acetate (B1210297) have been reported. researchgate.net While the Vilsmeier-Haack reaction is typically conducted under anhydrous conditions, the use of aqueous workup is standard. Developing a fully aqueous formylation method would be a significant advancement in green chemistry.

The table below showcases examples of pyrazole synthesis in aqueous media, demonstrating the viability of this environmentally friendly approach.

| Starting Materials | Product | Reaction Conditions | Time | Yield (%) |

| Phenylhydrazine, Ethyl acetoacetate, Aldehyde, 2-Naphthol | Pyrazolone derivative | CeO2/SiO2 catalyst, Water | Not specified | 85-92 |

| Arylaldehydes, Ethyl acetoacetate, Hydrazine | Tetrasubstituted Pyrazole | CTAB, Water, 90 °C | 1 h | 70-90 |

| Hydrazine, Ethyl acetoacetate, Barbituric acid, Aldehyde, Ammonium acetate | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-dione | Nano-ZnO, Water, Reflux | Not specified | Excellent |

This table presents data for analogous reactions and is intended to be illustrative of the potential of aqueous medium reactions.

Metal-Free and Catalyst-Free Methodologies

The development of metal-free and catalyst-free synthetic methods is a highly desirable goal in organic synthesis, as it can reduce costs, simplify purification processes, and minimize the environmental impact associated with metal catalysts. nih.gov

For the synthesis of pyrazoles, several metal-free and catalyst-free approaches have been reported. A notable example is the temperature-controlled divergent synthesis of pyrazoles from α,β-alkynic hydrazones, which proceeds without the need for transition-metal catalysts or oxidants. nih.gov By simply adjusting the reaction temperature, different pyrazole derivatives can be obtained in good to excellent yields.

Furthermore, iodine-catalyzed methods for the synthesis of substituted pyrazoles have been developed, which can be considered metal-free. nih.gov These reactions often involve multicomponent strategies that allow for the efficient construction of the pyrazole ring with various substituents. The direct iodination of the pyrazole ring can also be achieved using molecular iodine without a metal catalyst.

A catalyst-free synthesis of dihydropyrano[2,3-c]pyrazole scaffolds has been demonstrated using ethylene (B1197577) glycol as a reusable and biodegradable promoting medium, highlighting the potential for catalyst-free multicomponent reactions. ias.ac.in

The following table provides examples of metal-free and catalyst-free synthesis of pyrazole derivatives.

| Starting Materials | Product | Reaction Conditions | Time | Yield (%) |

| α,β-Alkynic hydrazones | Pyrazoles | [HDBU][OAc] (ionic liquid), 95 °C | 12 h | 65-87 |

| β-Ketonitrile, Arylhydrazine, Aryl sulfonyl hydrazide | Fully substituted pyrazole | Iodine-mediated, One-pot | Not specified | Good |

| Ethyl acetoacetate, Hydrazine, Aldehyde, Malononitrile | Dihydropyrano[2,3-c]pyrazole | Ethylene glycol, 100 °C | 80 min | 94 |

This table presents data for analogous reactions and is intended to be illustrative of the potential of metal-free and catalyst-free methodologies.

Chemical Transformations and Reactivity of 4 Iodo 1 Propyl 1h Pyrazole 5 Carbaldehyde

Reactions Involving the Iodide Functionality at C-4

The carbon-iodine bond at the C-4 position of the pyrazole (B372694) ring is the primary site of reactivity for numerous cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it susceptible to oxidative addition to transition metal catalysts, which is the key initiation step in many catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the functionalization of heteroaryl halides, including iodopyrazoles. nih.gov These reactions offer a powerful means to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. While specific studies on 4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde are not extensively documented, the reactivity of similar 4-iodopyrazole (B32481) derivatives suggests that it would readily participate in such transformations. mdpi.comsemanticscholar.org For instance, the coupling of 4-iodopyrazoles with phenylboronic acid has been successfully employed in the synthesis of complex heterocyclic systems. mdpi.comsemanticscholar.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

A representative Suzuki-Miyaura coupling reaction involving a 4-iodopyrazole derivative is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 4-Iodo-1H-pyrazole derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | 4-Phenyl-1H-pyrazole derivative | 87 | mdpi.com |

| (E)-β-bromostyrene | Phenylboronic acid | I₂/PEG-400 | K₂CO₃ | In air | (E)-Stilbene | High | researchgate.net |

| Aliphatic Mesylates | Aryl Boronic Acids | Nickel Catalyst | - | - | Arylated Products | Good | nih.gov |

It is anticipated that this compound would react similarly with various aryl and heteroaryl boronic acids and esters to afford the corresponding 4-aryl-1-propyl-1H-pyrazole-5-carbaldehydes in good to excellent yields. The presence of the aldehyde group is generally well-tolerated under these conditions.

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, providing access to substituted alkynes. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.org The reactivity of 4-iodopyrazoles in Sonogashira couplings is well-established. tandfonline.comresearchgate.netresearchgate.net For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles have been shown to couple selectively with phenylacetylene (B144264) to yield the corresponding 4-(phenylethynyl)pyrazoles in good yields. tandfonline.comresearchgate.net

The general conditions for the Sonogashira coupling of 4-iodopyrazole derivatives are summarized in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 5-Chloro-1,3-dimethyl-4-(phenylethynyl)-1H-pyrazole | Good | tandfonline.comresearchgate.net |

| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 65 | arkat-usa.org |

Based on these precedents, this compound is expected to undergo efficient Sonogashira coupling with a variety of terminal alkynes to produce 4-alkynyl-1-propyl-1H-pyrazole-5-carbaldehydes.

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the formation of C-C bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction introduces olefinic substituents at the position of the halide. Studies on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes have demonstrated the feasibility of this transformation, yielding 1-protected-4-alkenyl-1H-pyrazoles. clockss.org The choice of ligand and protecting group can be crucial for achieving high yields. clockss.org For instance, P(OEt)₃ has been identified as a suitable ligand in some cases. clockss.org

The following table presents representative results for the Heck reaction of 4-iodopyrazoles:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 1-Trityl-4-iodo-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | Methyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | 95 | clockss.org |

| 4-Ethenyl-3-methoxy-1-phenyl-1H-pyrazole | 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole | Ligandless Palladium | - | - | - | 2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole | 45 | researchgate.net |

Therefore, it is highly probable that this compound can be successfully coupled with a range of alkenes via the Heck reaction to synthesize 4-alkenyl-1-propyl-1H-pyrazole-5-carbaldehydes.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.org This reaction is known for its high functional group tolerance and has been applied to the coupling of heteroaryl iodides. acs.orgacs.org Similarly, the Stille coupling utilizes an organotin reagent and a palladium catalyst. researchgate.net While specific examples with this compound are scarce, the general principles of these reactions suggest its applicability. The catalytic cycle for both reactions typically involves oxidative addition, transmetalation, and reductive elimination. researchgate.net Palladium-catalyzed cross-coupling of 5-tributylstannyl-4-fluoropyrazole with aryl iodides has been shown to proceed smoothly, indicating the feasibility of Stille-type reactions on the pyrazole core. researchgate.netrsc.org

Given the established reactivity of aryl and heteroaryl iodides in Negishi and Stille couplings, it is reasonable to expect that this compound would be a suitable substrate for these transformations, allowing for the introduction of a wide variety of alkyl, alkenyl, and aryl groups.

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type reactions)

Copper-catalyzed coupling reactions, particularly Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for the formation of C-C, C-N, and C-O bonds. organic-chemistry.org These reactions are often advantageous due to the lower cost of copper catalysts. The direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols has been achieved through a CuI-catalyzed coupling protocol. mdpi.comnih.gov This method has been successfully applied to the synthesis of various 4-alkoxypyrazoles. mdpi.comsemanticscholar.orgnih.gov

The table below summarizes the conditions for a CuI-catalyzed C-O coupling reaction of a 4-iodopyrazole:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Conditions | Product | Yield (%) | Reference |

| 4-Iodo-1H-1-tritylpyrazole | Allyl alcohol | CuI (20 mol%) | 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (20 mol%) | K-OtBu (2 equiv) | 130 °C, 1 h, MW | 4-Allyloxy-1H-1-tritylpyrazole | 66 | mdpi.comnih.gov |

This demonstrates the potential for this compound to undergo similar copper-catalyzed couplings with various nucleophiles, such as alcohols, amines, and thiols, to introduce a diverse range of functional groups at the C-4 position.

Nucleophilic Substitution Reactions with Activated Nucleophiles

The iodine atom at the C-4 position of the pyrazole ring is susceptible to nucleophilic substitution, particularly through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) pathways. These transformations are pivotal for introducing new carbon-heteroatom or carbon-carbon bonds at this position.

Activated nucleophiles, such as alkoxides and phenoxides, can displace the iodide, often requiring metal catalysis to facilitate the reaction. Copper-catalyzed methods have proven effective for the C-O bond formation on the pyrazole core. For instance, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles can be achieved with various alcohols using a copper(I) iodide (CuI) catalyst. These reactions typically require a ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium t-butoxide to generate the active alkoxide nucleophile.

Similarly, phenoxide nucleophiles can displace halogens on the pyrazole ring. In a related example, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol (B47542) was successfully carried out using potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). This demonstrates that under appropriate basic conditions, a phenoxide can act as an effective nucleophile to form a diaryl ether linkage on the pyrazole ring. Given the higher reactivity of C-I bonds compared to C-Cl bonds in such substitutions, a similar or even more facile reaction is anticipated for this compound.

| Nucleophile | Reagents and Conditions | Product Type |

| Alcohol (R-OH) | CuI (catalyst), 3,4,7,8-tetramethyl-1,10-phenanthroline (ligand), K-OtBu (base), 130 °C, Microwave | 4-Alkoxy-1-propyl-1H-pyrazole-5-carbaldehyde |

| Phenol (Ph-OH) | KOH (base), DMSO, Reflux | 4-Phenoxy-1-propyl-1H-pyrazole-5-carbaldehyde |

Reductive Dehalogenation Strategies

Reductive dehalogenation, or hydrodeiodination, is a fundamental transformation that replaces the iodine atom at the C-4 position with a hydrogen atom. This reaction is useful for synthesizing the corresponding des-iodo analogue, 1-propyl-1H-pyrazole-5-carbaldehyde, or for selectively removing a halogen directing group after it has served its synthetic purpose. Several methods are available for the reductive dehalogenation of aryl halides.

One common strategy involves catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can effectively cleave the C-I bond. This method is generally clean and efficient, though care must be taken to avoid reduction of other functional groups, such as the aldehyde.

Metal-based reducing agents in protic solvents also provide a facile route for dehalogenation. A low-cost and effective system involves the use of zinc powder in a mixture of tetrahydrofuran (B95107) (THF) and saturated aqueous ammonium (B1175870) chloride. This method proceeds under mild, room temperature conditions and offers good functional group tolerance. Another approach employs sodium or calcium metal in the presence of a lower alcohol like methanol (B129727) or ethanol to effect the reduction. google.com

More modern methods utilize palladium catalysts with alternative hydrogen donors. For example, a heterogeneous catalyst of palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) in conjunction with sodium borohydride (B1222165) as a hydrogen source can achieve efficient dehalogenation in an aqueous methanol mixture at room temperature. researchgate.net

| Method | Reagents and Conditions | Key Features |

| Catalytic Hydrogenation | H₂ (gas), Pd/C (catalyst), Solvent (e.g., EtOH, EtOAc) | Clean, high-yielding, potential for aldehyde reduction. |

| Dissolving Metal | Zn powder, aq. NH₄Cl, THF | Mild conditions, inexpensive reagents. |

| Alternative Hydrogen Donor | Pd@AlO(OH) (catalyst), NaBH₄, H₂O/MeOH | High efficiency, eco-friendly. researchgate.net |

| Radical Reduction | (nBu)₃SnH, AIBN (initiator), Toluene, Reflux | Tin-based, good for complex substrates, requires stoichiometric reagent. |

Reactions Involving the Carbaldehyde Functionality at C-5

The carbaldehyde group at the C-5 position is a versatile functional group that readily undergoes nucleophilic addition, a characteristic reaction of aldehydes. This reactivity allows for the extension of the carbon skeleton and the transformation of the aldehyde into a variety of other functional groups.

Nucleophilic Addition Reactions

The aldehyde functionality can be easily reduced to a primary alcohol, yielding (4-Iodo-1-propyl-1H-pyrazol-5-yl)methanol. This transformation is typically accomplished with high selectivity using mild hydride reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is the most common and convenient reagent for this purpose. It is highly chemoselective for aldehydes and ketones, and under standard conditions, it will not reduce the pyrazole ring or cleave the carbon-iodine bond. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger reducing agent and requires anhydrous conditions.

Reaction Scheme: Reduction to Primary Alcohol

Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that add to the electrophilic carbonyl carbon of the aldehyde. This reaction is a cornerstone of carbon-carbon bond formation, allowing for significant carbon chain extension. The addition of a Grignard reagent to this compound, followed by an acidic workup, yields a secondary alcohol. The pyrazole nucleus is generally stable to Grignard reagents, allowing for selective addition to the aldehyde. uni.lu The choice of the R-group in the Grignard reagent determines the nature of the alkyl, vinyl, or aryl group that is appended to the carbon backbone.

| Grignard Reagent (R-MgX) | Initial Adduct (Alkoxide) | Final Product (Secondary Alcohol) after H₃O⁺ Workup |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium bromo[1-(4-iodo-1-propyl-1H-pyrazol-5-yl)ethoxide] | 1-(4-Iodo-1-propyl-1H-pyrazol-5-yl)ethan-1-ol |

| Phenylmagnesium bromide (PhMgBr) | Magnesium bromo[(4-iodo-1-propyl-1H-pyrazol-5-yl)(phenyl)methoxide] | (4-Iodo-1-propyl-1H-pyrazol-5-yl)(phenyl)methanol |

| Vinylmagnesium bromide (CH₂=CHMgBr) | Magnesium bromo[1-(4-iodo-1-propyl-1H-pyrazol-5-yl)prop-2-en-1-oxide] | 1-(4-Iodo-1-propyl-1H-pyrazol-5-yl)prop-2-en-1-ol |

The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin, specifically 2-hydroxy-2-(4-iodo-1-propyl-1H-pyrazol-5-yl)acetonitrile. This reaction adds a carbon atom and introduces both a hydroxyl and a nitrile functionality, which can be further elaborated. The reaction is reversible and base-catalyzed. ossila.com Typically, it is performed by treating the aldehyde with a source of cyanide ions, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of an acid to generate HCN in situ. rsc.orgjst.go.jp Alternatively, trimethylsilyl (B98337) cyanide (TMSCN) can be used, which yields a silylated cyanohydrin that is readily hydrolyzed to the final product. The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. rsc.org

Mechanism of Cyanohydrin Formation

Nucleophilic Attack: The cyanide ion (:C≡N⁻) attacks the electrophilic carbonyl carbon of the aldehyde. The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is a strong base and is protonated by a molecule of HCN (or another acid source) to yield the cyanohydrin product and regenerate the cyanide ion catalyst. jst.go.jp

Condensation Reactions for Formation of Imines, Oximes, and Hydrazones (e.g., Schiff Base Formation)

The aldehyde functional group at the C5 position of this compound is a prime site for condensation reactions with primary amines and their derivatives. These reactions proceed via nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the corresponding C=N double bond product.

Imines (Schiff Bases): The reaction with primary amines (R-NH₂) leads to the formation of imines, commonly known as Schiff bases. nih.govekb.egrdd.edu.iq This transformation is typically catalyzed by acid and involves the reversible formation of a stable imine product. nih.gov The synthesis of pyrazole-based Schiff bases is a common strategy for developing compounds with potential biological activities. nih.govresearchgate.net For instance, pyrazole-4-carbaldehydes are known to react with various aromatic amines to produce the corresponding Schiff bases in good to high yields. ekb.eg

Oximes and Hydrazones: Similarly, condensation with hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) derivatives (R-NH-NH₂) yields oximes and hydrazones, respectively. These reactions are fundamental in organic synthesis and are used for the characterization and derivatization of aldehydes. rdd.edu.iq The formation of hydrazones is a key step in the Vilsmeier-Haack synthesis of 4-formyl pyrazoles from hydrazones of ketones. chemmethod.com

The general scheme for these condensation reactions is presented below:

| Reactant | Product Type | General Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Py-CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | Py-CH=N-OH |

| Hydrazine (R-NH-NH₂) | Hydrazone | Py-CH=N-NH-R |

| (Py represents the 4-Iodo-1-propyl-1H-pyrazole-5-yl moiety) |

Oxidation to Carboxylic Acids or Esters

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation is a common synthetic step to access pyrazole-5-carboxylic acids, which are valuable intermediates in pharmaceutical and agrochemical research. ciac.jl.cnresearchgate.net

Various oxidizing agents can be employed for this purpose. Standard reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions have been successfully used to convert pyrazole-4-carbaldehydes to their corresponding carboxylic acids in high yields. umich.eduresearchgate.net The resulting 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid can then be further converted into esters through Fischer esterification, reacting with an alcohol in the presence of an acid catalyst. umich.edu

| Starting Material | Oxidizing Agent | Product |

| This compound | KMnO₄ or K₂Cr₂O₇/H⁺ | 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene).

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This method is highly versatile for creating C=C bonds. For example, a Wittig reaction has been used to convert a 3-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde into a pyrazolyl-acrylate derivative, demonstrating the applicability of this reaction to pyrazole aldehydes. semanticscholar.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com It is particularly useful for synthesizing α,β-unsaturated esters and often provides excellent E-selectivity, especially with aromatic aldehydes. wikipedia.orgnrochemistry.com The reaction of aldehydes with phosphonate-stabilized carbanions is a reliable method for producing alkenes. rsc.org The HWE reaction has been employed in the synthesis of pyrazole-containing α-amino acids, where an aspartic acid-derived β-keto phosphonate ester reacted with various aromatic aldehydes. rsc.org This indicates the aldehyde group on the pyrazole ring is susceptible to this transformation.

Knoevenagel Condensation and Aldol (B89426) Reactions

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group), catalyzed by a weak base. numberanalytics.com Knoevenagel condensation of pyrazole aldehydes with compounds like malononitrile (B47326) is a well-established and efficient method for carbon-carbon bond formation, leading to the synthesis of various pyrazole derivatives. benthamdirect.combanglajol.inforesearchgate.net These reactions can be performed under environmentally friendly conditions, for instance, using an ionic liquid catalyst under microwave irradiation, affording high yields. benthamdirect.com

Aldol Reactions: 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes are known to undergo aldol condensation reactions with methyl ketones to yield diaryl pyrazolylpropenones. researchgate.net This suggests that this compound could similarly react as an electrophile with enolates derived from ketones or other carbonyl compounds to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to form α,β-unsaturated carbonyl derivatives.

Synthesis of Thioamide and Amide Conjugates

Recent research has demonstrated an efficient, metal-free, one-pot procedure for the synthesis of pyrazole-tethered thioamides and amides from pyrazole carbaldehydes. beilstein-journals.orgbeilstein-archives.orgresearchgate.net

Thioamides: Thioamides can be generated through a three-component reaction of a pyrazole carbaldehyde, a secondary amine, and elemental sulfur. beilstein-journals.orgresearchgate.net This protocol has been shown to be effective for various pyrazole C-3, C-4, and C-5 carbaldehydes, including 4-iodopyrazole derivatives, which furnished the desired thioamide products in good to excellent yields (58-92%). beilstein-archives.org The reaction is noted for its broad substrate scope and straightforward conditions. beilstein-journals.orgbeilstein-archives.org

Amides: Pyrazole-linked amide conjugates can also be synthesized from pyrazole carbaldehydes. One method involves the oxidative amination of the aldehyde with 2-aminopyridines using hydrogen peroxide as the oxidant. beilstein-archives.orgresearchgate.net This approach has been successfully applied to pyrazole-5-carbaldehydes. beilstein-archives.org

| Reactants | Product Type | Key Features |

| Pyrazole carbaldehyde, Secondary Amine, Elemental Sulfur | Thioamide | Metal-free, one-pot, good to excellent yields. beilstein-journals.orgbeilstein-archives.org |

| Pyrazole carbaldehyde, 2-Aminopyridine, H₂O₂ | Amide | Oxidative amination, applicable to pyrazole-5-carbaldehydes. beilstein-archives.orgresearchgate.net |

Reactivity Profile of the Pyrazole Heterocycle

Electrophilic Aromatic Substitution (considering existing substituents)

Electrophilic aromatic substitution (SEAr) on a pyrazole ring is highly dependent on the nature and position of the existing substituents. wikipedia.org The pyrazole ring itself is generally considered electron-rich and susceptible to electrophilic attack, typically at the C4 position. mdpi.com However, in this compound, the C4 position is blocked by an iodine atom.

The directing effects of the substituents on the remaining C3 position must be considered:

N1-propyl group: Alkyl groups on the nitrogen are generally considered activating. lumenlearning.com

C4-iodo group: Halogens are deactivating via the inductive effect but can be ortho-, para-directing due to resonance. lumenlearning.comlibretexts.org

C5-carbaldehyde group: The aldehyde group is strongly deactivating and a meta-director due to both inductive and resonance electron-withdrawal. libretexts.orgorganicchemistrytutor.com

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. In the case of this compound, the pyrazole ring is rendered electron-deficient by the electron-withdrawing effects of the aldehyde group and the nitrogen atoms. However, SNAr reactions on iodo-pyrazoles are not as common as on pyrazoles bearing other leaving groups like nitro or sulfonyl groups. The reactivity of the C4-iodo substituent towards SNAr is influenced by the electronic nature of the pyrazole ring.

While direct SNAr on 4-iodo-pyrazoles is not extensively documented, related transformations on activated pyrazole systems suggest that such reactions are plausible under specific conditions. For instance, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol in the presence of potassium hydroxide proceeds via a nucleophilic aromatic substitution pathway to afford the corresponding phenoxy derivative. nih.gov This suggests that with a sufficiently strong nucleophile and appropriate reaction conditions, the iodo-substituent in this compound could potentially be displaced.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrazoles

| Starting Material | Nucleophile | Product | Conditions | Yield (%) | Reference |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenol | 5-Phenoxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | KOH, DMSO, reflux | Not specified | nih.gov |

It is important to note that palladium-catalyzed cross-coupling reactions are often a more efficient method for the substitution of the iodo group on the pyrazole ring.

Metallation Studies and Anion Reactivity

The presence of the iodine atom at the C4 position of this compound allows for facile metallation through halogen-metal exchange. This reaction generates a pyrazol-4-yl anion, which can then react with various electrophiles to introduce a wide range of functional groups at the C4 position. This is a powerful strategy for the elaboration of the pyrazole core.

Studies on similar 4-iodo-1H-pyrazole derivatives have demonstrated the feasibility of this approach. For example, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be readily converted to the corresponding Grignard reagent using alkyl magnesium bromides. arkat-usa.org This intermediate can then be used to synthesize derivatives such as 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in good yield. arkat-usa.org

The reactivity of the generated anion is a key aspect of these studies. The pyrazol-4-yl anion can react with a variety of electrophiles, including aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.

Table 2: Metallation and Subsequent Reactions of Iodo-Pyrazoles

| Iodo-Pyrazole Derivative | Reagent | Intermediate | Electrophile | Product | Yield (%) | Reference |

| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | i-PrMgBr | 1-(1-Ethoxyethyl)-4-(bromomagnesio)-1H-pyrazole | DMF | 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde | 72 | arkat-usa.org |

| 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | EtMgBr | 1-(1-Ethoxyethyl)-3-iodo-4-(bromomagnesio)-1H-pyrazole | DMF | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | 55 | arkat-usa.org |

These examples highlight the synthetic utility of the metallation of iodo-pyrazoles for the introduction of functional groups at the C4 position. A similar strategy could be applied to this compound, although the presence of the aldehyde group would require protection prior to the metallation step to avoid self-condensation or other side reactions.

Ring Transformations and Rearrangement Reactions

The pyrazole ring is generally stable under a variety of reaction conditions. However, under forcing conditions or through specific synthetic routes, ring transformations and rearrangements can occur. For N-alkylated pyrazoles, such as this compound, ring-opening and subsequent recyclization pathways can lead to the formation of different heterocyclic systems.

The potential for such rearrangements in this compound would likely depend on the reaction conditions and the nature of the reagents employed. For example, strong bases or highly reactive nucleophiles could potentially induce ring-opening of the pyrazole nucleus.

Derivatization at the N-1 Propyl Group (e.g., further functionalization)

One common approach for the derivatization of N-alkyl groups is through free-radical halogenation, followed by nucleophilic substitution. For instance, bromination of the propyl group using N-bromosuccinimide (NBS) under photochemical or thermal conditions could introduce a bromine atom at the α, β, or γ position of the propyl chain. This bromide could then be displaced by a variety of nucleophiles, such as amines, alcohols, or thiols, to introduce new functional groups.

While specific examples for the derivatization of the N-1 propyl group on this particular pyrazole are not documented, the general principles of alkyl chain functionalization are well-established in organic chemistry.

Table 3: Potential Functionalization Reactions of the N-1 Propyl Group

| Reaction Type | Reagents | Potential Product |

| Free-Radical Halogenation | NBS, AIBN, CCl4, reflux | 4-Iodo-1-(bromo-propyl)-1H-pyrazole-5-carbaldehyde |

| Nucleophilic Substitution | NaN3, DMF | 1-(Azido-propyl)-4-iodo-1H-pyrazole-5-carbaldehyde |

| Oxidation | KMnO4, heat | 1-(2-Carboxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde |

These potential transformations highlight the versatility of the N-1 propyl group as a handle for further molecular elaboration.

Computational and Theoretical Investigations of 4 Iodo 1 Propyl 1h Pyrazole 5 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to examine the electronic structure of molecules. eurasianjournals.comnih.gov For a molecule like 4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide fundamental insights into its geometry, stability, and electronic properties. kfupm.edu.sa

Geometry Optimization and Conformational Analysis

The first step in a computational study is geometry optimization, which calculates the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. nih.govresearchgate.net This process determines key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. For this compound, this would reveal the precise spatial relationship between the pyrazole (B372694) ring, the iodo, propyl, and carbaldehyde substituents.

Furthermore, a conformational analysis is essential, particularly for the flexible 1-propyl group. mdpi.com This involves calculating the energy of the molecule as the propyl chain is rotated around its single bonds to identify the most stable conformer(s). These low-energy conformations are critical for understanding how the molecule interacts with its environment.

| Structural Parameter | Predicted Value | Description |

|---|---|---|

| C4-I Bond Length | ~2.10 Å | The length of the covalent bond between the pyrazole carbon and the iodine atom. |

| C5-C(aldehyde) Bond Length | ~1.45 Å | The single bond connecting the pyrazole ring to the aldehyde carbon. |

| C=O Bond Length | ~1.22 Å | The double bond of the carbonyl group in the carbaldehyde substituent. |

| N1-N2 Bond Length | ~1.35 Å | The nitrogen-nitrogen bond within the pyrazole ring. |

| C4-C5-C(aldehyde) Bond Angle | ~125° | The angle defining the orientation of the carbaldehyde group relative to the ring. |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar structures, not experimentally verified data for this specific compound.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Surfaces)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO is the region from which an electron is most likely to be donated, while the LUMO is where an electron is most likely to be accepted. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates that the molecule is more reactive. nih.gov

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on the molecule's surface. thaiscience.inforesearchgate.net It identifies electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show a strong negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the pyrazole ring, highlighting these as primary sites for interaction with electrophiles. ufrj.br

| Electronic Property | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates the chemical reactivity and stability of the molecule. A larger gap implies greater stability. |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar structures, not experimentally verified data for this specific compound.

Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index, Chemical Hardness, Chemical Softness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. irjweb.com These descriptors provide a more detailed picture of its reactivity than the energy gap alone.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." Softness is the reciprocal of hardness. irjweb.com

Electronegativity (χ) and Chemical Potential (μ) : These terms describe the tendency of a molecule to attract electrons.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Nucleophilicity Index (N) : This index measures the electron-donating capability of a molecule.

These parameters are invaluable for predicting how this compound would behave in various chemical reactions. researchgate.net

| Reactivity Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 | Measures resistance to deformation of electron cloud; higher value means greater stability. |

| Chemical Softness (S) | 1 / (2η) | 0.21 | Reciprocal of hardness; higher value indicates greater reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.15 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | 3.66 | Quantifies the molecule's ability to act as an electron acceptor. |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar structures, not experimentally verified data for this specific compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.comnih.gov An MD simulation of this compound, placed in a solvent like water or in proximity to a biological target, would reveal its dynamic behavior and intermolecular interactions. researchgate.netnih.gov This technique can model how the molecule forms hydrogen bonds, van der Waals forces, and other non-covalent interactions, providing crucial information on its solubility, stability, and binding modes with receptors. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling (focusing on structural features)

QSAR and QSPR models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. nih.govimaging.org If this compound were part of a library of similar pyrazole derivatives being tested for a specific activity, a QSAR model could be developed. acs.orgnih.gov

Key structural features of this molecule that would be used as descriptors in such a model include:

Topological Descriptors : Based on the 2D structure, such as atom counts and connectivity indices.

Quantum Chemical Descriptors : Such as HOMO/LUMO energies, dipole moment, and atomic charges derived from DFT calculations.

Steric Descriptors : Related to the size and shape of the molecule, heavily influenced by the propyl and iodo groups.

Hydrophobicity Descriptors : Quantifying the molecule's lipophilicity, where the iodine atom would make a significant contribution.

These models are instrumental in rational drug design, allowing researchers to predict the activity of new, unsynthesized compounds based on their structure. scispace.com

Prediction of Spectroscopic Properties (e.g., ¹H NMR, ¹³C NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which are vital for structural confirmation. nih.govnih.gov

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govrsc.org By calculating the magnetic shielding of each nucleus, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful way to verify the molecule's structure. dntb.gov.ua

IR Spectroscopy : DFT calculations can also predict the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the peaks in an infrared (IR) spectrum and are associated with specific bond vibrations (e.g., C=O stretching, N-H bending). This allows for the assignment of experimental IR bands to specific functional groups.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible light. jcsp.org.pk This method predicts the wavelength of maximum absorption (λmax), providing insight into the electronic structure and conjugation within the molecule.

| Spectrum | Position | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | H (aldehyde) | ~9.8 ppm | Proton of the carbaldehyde group. |

| H3 (pyrazole) | ~7.8 ppm | Proton at the 3-position of the pyrazole ring. | |

| N-CH2 (propyl) | ~4.2 ppm | Methylene (B1212753) protons adjacent to the pyrazole nitrogen. | |

| CH3 (propyl) | ~0.9 ppm | Methyl protons of the propyl group. | |

| ¹³C NMR | C=O (aldehyde) | ~185 ppm | Carbonyl carbon of the carbaldehyde group. |

| C5 (pyrazole) | ~140 ppm | Carbon of the pyrazole ring attached to the aldehyde. | |

| C4 (pyrazole) | ~80 ppm | Carbon of the pyrazole ring attached to iodine. | |

| IR | C=O Stretch | ~1680 cm-1 | Vibration of the carbonyl double bond. |

| C-I Stretch | ~550 cm-1 | Vibration of the carbon-iodine bond. | |